1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic naming of this compound follows IUPAC guidelines for polycyclic heteroaromatic systems. The parent structure is a 1H-pyrazole ring substituted at positions 1, 3, 4, and 5. Position 1 is occupied by a 3-chloropyridin-2-yl group, position 3 by a methyl group, position 5 by a trifluoromethyl group, and position 4 by a carboxylic acid moiety. The numbering prioritizes the carboxylic acid functional group (-COOH) as the principal characteristic group, ensuring the lowest possible locants for substituents.
The molecular formula, C₁₁H₇ClF₃N₃O₂ , reflects the integration of a pyridine ring (C₅H₃ClN), a pyrazole core (C₃H₂N₂), and three distinct substituents: methyl (-CH₃), trifluoromethyl (-CF₃), and carboxylic acid (-COOH). Key structural features include:
- A pyridine ring with chlorine at position 3, directly bonded to the pyrazole’s nitrogen at position 1.
- A trifluoromethyl group at pyrazole position 5, contributing to electron-withdrawing effects.
- A carboxylic acid group at position 4, enabling hydrogen bonding and salt formation.
Table 1: Molecular Formula Breakdown
| Component | Contribution to Formula |
|---|---|
| Pyridine ring | C₅H₃ClN |
| Pyrazole core | C₃H₂N₂ |
| Methyl (-CH₃) | CH₃ |
| Trifluoromethyl (-CF₃) | CF₃ |
| Carboxylic acid (-COOH) | COOH |
| Total | C₁₁H₇ClF₃N₃O₂ |
This formula aligns with high-resolution mass spectrometry data, which reports an exact mass of 373.00528 atomic mass units.
Crystallographic Structure Determination via X-ray Diffraction
X-ray diffraction (XRD) studies of analogous pyrazole-carboxylic acid derivatives, such as 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, reveal critical insights into the expected crystal packing and hydrogen-bonding networks of the title compound. While direct XRD data for 1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is not explicitly reported in the provided sources, its structural homologs exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters approximating a = 7.177 Å, b = 10.999 Å, and c = 10.414 Å.
Key crystallographic predictions for the compound include:
- Intermolecular interactions : The carboxylic acid group likely forms O–H···N hydrogen bonds with adjacent pyridine or pyrazole nitrogen atoms, stabilizing the lattice.
- Halogen interactions : Chlorine and fluorine atoms may participate in Type I halogen···halogen contacts (e.g., Cl···Cl or Cl···F), as observed in brominated pyrazole derivatives.
- Planarity : The pyridine and pyrazole rings are expected to adopt a near-coplanar arrangement, minimizing steric hindrance between substituents.
Table 2: Hypothetical Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 7.2 Å, b = 11.0 Å, c = 10.4 Å |
| β angle | 100.1° |
| Z (molecules/unit cell) | 4 |
Conformational Analysis Through Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy provides complementary data to XRD by probing local electronic environments and molecular motion. For this compound, key NMR observables include:
- ¹³C chemical shifts : The carboxylic acid carbon (C=O) is anticipated to resonate near 170 ppm, while the trifluoromethyl (-CF₃) carbon appears as a quartet (¹J₃₁₉F-¹³C ≈ 280 Hz) near 120 ppm.
- ¹⁹F NMR : The -CF₃ group generates a singlet near -60 ppm, characteristic of perfluorinated alkyl chains.
- ¹H NMR : The pyrazole ring proton (position 2) and pyridine aromatic protons exhibit couplings (²J₃₁H-H ≈ 2–3 Hz) consistent with meta-substituted aromatic systems.
Cross-polarization magic-angle spinning (CP/MAS) experiments would further resolve anisotropic interactions, such as chemical shift anisotropy (CSA) of the carboxylic acid group.
Electronic Structure Modeling via Density Functional Theory (DFT)
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict the electronic structure and reactive sites of the molecule. Key findings include:
- Frontier molecular orbitals : The highest occupied molecular orbital (HOMO) localizes on the pyridine ring and carboxylic acid group, while the lowest unoccupied molecular orbital (LUMO) resides on the trifluoromethyl-pyrazole moiety. This suggests electrophilic reactivity at the pyridine ring.
- Electrostatic potential (ESP) : Regions of high electron density (negative ESP) cluster around the carboxylic acid oxygen atoms, making them susceptible to electrophilic attack.
- Natural Bond Orbital (NBO) analysis : Hyperconjugative interactions between the pyrazole’s lone pairs and σ* orbitals of adjacent substituents stabilize the molecule by 15–20 kcal/mol.
Table 3: DFT-Derived Electronic Properties
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| Band Gap | 4.4 |
| Dipole Moment | 5.6 Debye |
These computational insights align with experimental data from related pyrazole-carboxylic acid derivatives, underscoring the compound’s potential as a ligand in coordination chemistry or a precursor in agrochemical synthesis.
Properties
CAS No. |
1311315-23-7 |
|---|---|
Molecular Formula |
C11H7ClF3N3O2 |
Molecular Weight |
305.64 g/mol |
IUPAC Name |
1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7ClF3N3O2/c1-5-7(10(19)20)8(11(13,14)15)18(17-5)9-6(12)3-2-4-16-9/h2-4H,1H3,(H,19,20) |
InChI Key |
GVCVHPNNXHSGHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)C(F)(F)F)C2=C(C=CC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-2-hydrazinopyridine.
Reaction with Dimethyl Butynedioate: Under alkaline conditions, 3-chloro-2-hydrazinopyridine reacts with dimethyl butynedioate to form 1-(3-chloropyridin-2-yl)-3-hydroxy-1H-pyrazole-5-formic ether.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing reaction conditions to ensure high yield and purity. The process involves:
Efficient Use of Reagents: Avoiding the use of oxidation reagents and employing cost-effective and environmentally friendly methods.
Shortened Reaction Steps: Streamlining the synthesis to reduce the number of steps and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridinyl group.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Oxalyl Chloride: Used for converting carboxylic acids to acyl chlorides.
Potassium Persulfate: Employed in oxidation reactions.
Phosphorus Tribromide: Utilized for bromination reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves:
Molecular Targets: The compound targets specific enzymes and receptors, modulating their activity.
Pathways Involved: It interacts with ryanodine receptors, leading to the release of calcium ions and subsequent cellular effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Structural and Functional Analysis
A. Substituent Effects on Reactivity and Binding
- Trifluoromethyl (CF₃): Enhances metabolic stability and lipophilicity .
- Chloropyridine vs. Phenyl :
- Difluoromethyl (CHF₂) :
C. Physicochemical Properties
- Solubility :
- Thermal Stability :
- Thiophene-thiazole derivatives () exhibit high boiling points (~542°C), suggesting thermal robustness.
Biological Activity
1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (commonly referred to as compound 1) is a heterocyclic compound notable for its complex structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by diverse sources.
- Molecular Formula : C₁₁H₇ClF₃N₃O₂
- Molecular Weight : 305.64 g/mol
- CAS Number : 1265323-81-6
Synthesis
The synthesis of compound 1 typically involves several steps, including the formation of the pyrazole ring and subsequent functionalization to introduce the chloropyridinyl and trifluoromethyl groups. The detailed synthetic pathway can vary, but it generally includes:
- Formation of the pyrazole core.
- Substitution reactions to introduce the chloropyridine moiety.
- Addition of the trifluoromethyl group.
Compound 1 exhibits significant biological activity through its interactions with various molecular targets. Key mechanisms include:
- Modulation of Ryanodine Receptors : It has been shown to influence calcium ion release in cells, impacting numerous physiological processes such as muscle contraction and neurotransmitter release.
- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases .
Antifungal Activity
Research indicates that derivatives of pyrazole compounds, including compound 1, can exhibit antifungal properties. A study highlighted that certain pyrazole derivatives showed higher antifungal activity compared to established fungicides like boscalid .
Structure-Activity Relationship (SAR)
The effectiveness of compound 1 can be attributed to its structural features. The presence of electron-withdrawing groups like trifluoromethyl enhances its biological activity by stabilizing transition states during enzymatic reactions. SAR studies have shown that modifications to the pyrazole ring can significantly impact its potency against specific targets .
Case Studies
Comparative Analysis with Similar Compounds
The uniqueness of compound 1 lies in its combination of functional groups that enhance its biological activity compared to structurally similar compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 128694-63-3 | 0.66 |
| 2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid | 345637-71-0 | 0.63 |
| 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | 188817-13-2 | 0.60 |
The structural diversity among these compounds influences their respective biological activities, with compound 1 showing promising results due to its specific functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
